4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride
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Overview
Description
4,7-Dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride is a versatile small molecule scaffold used primarily in research and development. This compound is known for its unique chemical structure, which includes a thieno[2,3-c]pyran ring system, making it a valuable building block in synthetic chemistry .
Mechanism of Action
Target of Action
The primary target of 4,7-dihydro-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride, also known as 5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethanamine;hydrochloride, is the Ras-related protein Rab-7 . This protein plays a crucial role in the regulation of vesicular traffic in cells .
Mode of Action
The compound acts as a potent and competitive inhibitor of Ras-related GTPases . It binds potently to the Rab7 nucleotide binding site, thereby antagonizing the function of Rab-7 .
Biochemical Pathways
The inhibition of Rab-7 by the compound affects the class switch DNA recombination (CSR) in B cells and the survival of plasma cells . These processes are essential for the adaptive immune response, suggesting that the compound could have immunomodulatory effects .
Pharmacokinetics
The optimization of potency, efficacy, and pharmacokinetic profile of similar compounds has been described .
Result of Action
The result of the compound’s action is a reduction in CSR in B cells and a decrease in the survival of plasma cells . This could potentially lead to alterations in the immune response.
Biochemical Analysis
Biochemical Properties
It is known that thieno pyridine derivatives, which are structurally similar to this compound, display a broad spectrum of biological activity . They have been found to exhibit antibacterial, antitumor, anticonvulsant, anti-inflammatory, antidepressant, and antiviral activities
Cellular Effects
Given the broad spectrum of biological activity exhibited by similar compounds, it is likely that this compound influences cell function in a variety of ways This could include impacts on cell signaling pathways, gene expression, and cellular metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride typically involves the reaction of a thieno[2,3-c]pyran derivative with methanamine under specific conditions. One common method includes heating a mixture of the thieno[2,3-c]pyran derivative and methanamine in a solvent such as dioxane, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4,7-Dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or thioether.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thieno[2,3-c]pyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alkoxides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4,7-Dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1-[(7S)-4,7-Dihydro-5H-thieno[2,3-c]pyran-7-yl]-N-methylmethanamine: A similar compound with a methyl group attached to the nitrogen atom.
2-(Oxalyl-amino)-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylic acid: Another derivative with an oxalyl-amino group.
Uniqueness
4,7-Dihydro-5H-thieno[2,3-c]pyran-7-methanamine hydrochloride is unique due to its specific ring structure and the presence of the methanamine group, which provides distinct chemical properties and reactivity compared to its analogs .
Properties
IUPAC Name |
5,7-dihydro-4H-thieno[2,3-c]pyran-7-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS.ClH/c9-5-7-8-6(1-3-10-7)2-4-11-8;/h2,4,7H,1,3,5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSYVXXKGUUHSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=C1C=CS2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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